3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLZJSFNCRESSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689590 | |
| Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-53-1 | |
| Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted benzoic acids.
Industrial Production Methods
Industrial production of 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(2,4-Difluorophenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(2,4-Difluorophenyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid has been investigated for its potential therapeutic properties. Notably, it may act as an enzyme inhibitor, blocking the active sites of specific enzymes and thus preventing substrate access. This mechanism is particularly relevant in the context of developing anti-inflammatory and anticancer agents.
- Case Study : A study demonstrated that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The difluorophenyl group enhances binding affinity through hydrophobic interactions.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that it may possess activity against Gram-positive bacteria and drug-resistant fungal pathogens.
- Case Study : In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This highlights its potential as a scaffold for developing new antibiotics .
Materials Science
In materials science, 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid is utilized in the synthesis of advanced polymers and coatings due to its unique chemical properties. Its ability to form stable bonds makes it an ideal candidate for creating materials with specific functional characteristics.
- Application Example : The compound has been used to synthesize polymeric materials with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Fluorination Patterns
The biological and physicochemical properties of benzoic acid derivatives are highly sensitive to substituent positions and fluorination. Key analogs are compared below:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Acidity: The 5-hydroxy group increases acidity (pKa ~2.5–3.5) compared to non-hydroxylated analogs like dFPB2 (pKa ~4.5) .
- Lipophilicity : The difluorophenyl group elevates logP values (estimated ~3.0) versus OHPB2 (logP ~2.1), enhancing membrane permeability .
- Biological Activity : Diflunisal (DIF), a positional isomer with 2-OH/5-difluorophenyl, suppresses bacterial virulence at µM concentrations . The 5-OH variant may exhibit distinct target interactions due to altered hydrogen-bonding geometry.
Challenges and Limitations
Biological Activity
3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid (CAS No. 1258624-53-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxybenzoic acid structure with a difluorophenyl group, which may influence its biological activity through interactions with various biological targets. The molecular formula is , and it has distinct physical properties that contribute to its reactivity and solubility.
Antioxidant Activity
Research indicates that 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- DPPH Radical Scavenging : The compound demonstrated effective scavenging of DPPH radicals, a common method for assessing antioxidant capacity. The half-maximal inhibitory concentration (IC50) was found to be approximately 174.2 mg/L , comparable to vitamin C .
Anti-inflammatory Activity
The compound has shown potential in inhibiting inflammatory pathways. It was tested in vitro for its ability to suppress the production of pro-inflammatory cytokines.
- NF-κB Inhibition : In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid displayed an IC50 value of 8.7 μM , indicating strong anti-inflammatory activity .
Antiproliferative Effects
Studies have explored the compound's effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Cell Line Studies : In vitro tests against HepG2 (liver cancer) and HT-29 (colon cancer) cells revealed IC50 values of 6.067 mg/mL and 11.905 mg/mL , respectively . These results indicate that the compound may inhibit cancer cell proliferation effectively.
Case Studies
- Study on Hepatocellular Carcinoma : A study investigated the effects of 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid on HepG2 cells, showing that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Another study assessed the neuroprotective properties of this compound in models of neuroinflammation, demonstrating its ability to reduce neuronal damage and inflammation markers in vitro.
The biological activities of 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which play critical roles in the synthesis of pro-inflammatory mediators .
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways involved in inflammation and cell survival, including NF-κB and MAPK pathways.
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Construct the benzoic acid backbone via Friedel-Crafts acylation or carboxylation of a pre-functionalized benzene derivative.
- Step 2 : Introduce the 2,4-difluorophenyl group using Suzuki-Miyaura coupling with a fluorinated aryl boronic acid .
- Step 3 : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the target compound. Confirm purity via LC-MS (>98%) .
Q. How can the structure of 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid be validated experimentally?
- Techniques :
- NMR : -NMR (DMSO-d6) should show aromatic protons at δ 6.8–7.6 ppm (split due to fluorine coupling) and a hydroxyl proton at δ 10.2–10.8 ppm. -NMR will confirm fluorine positions .
- X-ray crystallography : Use slow evaporation in ethanol/water to grow single crystals. Compare bond lengths and angles with DFT-optimized structures .
- FT-IR : Look for O-H stretching (~3200 cm) and C=O (carboxylic acid) at ~1680 cm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid?
- Approach :
- Experimental validation : Measure solubility in DMSO, methanol, and aqueous buffers (pH 2–7) using UV-Vis spectroscopy (λ = 260 nm). Compare results with computational predictions (e.g., COSMO-RS) .
- Data normalization : Account for temperature (e.g., 25°C vs. 37°C) and ionic strength variations across studies. Publish raw data with detailed experimental conditions .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor binding kinetics (k, k) at varying compound concentrations .
- Molecular docking : Use AutoDock Vina to simulate binding poses. Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
- In vitro assays : Test inhibitory activity in enzyme assays (e.g., IC) under physiological pH and temperature .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Framework :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- MD simulations : Simulate interactions in a solvent (e.g., water) for 100 ns to study conformational stability and hydrogen-bonding networks .
Q. What are the best practices for analyzing stability under varying storage conditions?
- Protocol :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation or hydroxyl group oxidation) .
- Light sensitivity : Expose to UV (365 nm) and measure photodegradation rates. Use amber vials for long-term storage .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Design :
- Variations : Synthesize analogs with substituents at the 5-hydroxy position (e.g., methyl, nitro) or fluorine replacements (e.g., chloro, trifluoromethyl) .
- Data analysis : Correlate electronic (Hammett σ) and steric (Taft E) parameters with biological activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
